molecular formula C17H25N3O4 B2495122 Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate CAS No. 2034431-88-2

Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate

Cat. No. B2495122
M. Wt: 335.404
InChI Key: MSGSNMZPNJZBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For example, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a structurally related compound, is synthesized from commercially available precursors through a series of reactions with an overall yield of 81% (Zhao et al., 2017). This method provides a framework for synthesizing the compound , highlighting the importance of careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of the compound. Studies on related compounds, such as tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, utilize X-ray crystallography to elucidate their structures, revealing intramolecular hydrogen bonding patterns that could influence the compound's reactivity and stability (Bai & Wang, 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl carbamates often include transformations such as lithiation, which enables further functionalization. For instance, directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various electrophiles, showcasing the compound's versatility in organic synthesis (Smith et al., 2013). Additionally, the reaction of tert-butyl carbamates with organometallics to yield hydroxylamines underscores their utility as intermediates in synthesizing biologically active molecules (Guinchard et al., 2005).

Scientific Research Applications

Enantioselective Synthesis

  • The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis pathway is significant for the development of antiviral and anticancer nucleoside analogs (Ober et al., 2004).

Photochemical Ring Contraction

  • A study on photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives including tert-butyl N-(1-ethoxycyclopropyl)carbamate explores the potential of using light-induced reactions to create complex carbamate structures useful in organic synthesis (Crockett & Koch, 2003).

Synthesis of Biologically Active Intermediates

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is described as an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This showcases the compound's role in pharmaceutical synthesis, providing a rapid and efficient method for its production (Zhao et al., 2017).

Spirocyclopropanated Analogues Synthesis

  • Research on the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid demonstrates the compound's utility in agrochemical synthesis. This involves complex synthetic steps, highlighting the adaptability of such carbamates in creating targeted molecules for pest control (Brackmann et al., 2005).

Antiarrhythmic and Hypotensive Activity

  • A study evaluating new 1,3-disubstituted ureas and phenyl N-substituted carbamates for their in vivo antiarrhythmic and hypotensive properties identifies specific carbamates, such as 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, with strong hypotensive action. This illustrates the potential medicinal applications of carbamates in cardiovascular therapeutics (Chalina et al., 1998).

properties

IUPAC Name

tert-butyl N-[2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-8-19-15(21)13-6-7-18-14(10-13)23-11-12-4-5-12/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSNMZPNJZBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate

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